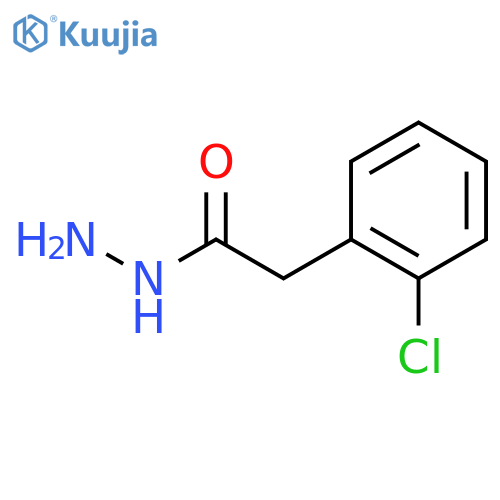Cas no 22631-60-3 (2-(2-Chlorophenyl)acetohydrazide)

22631-60-3 structure
商品名:2-(2-Chlorophenyl)acetohydrazide
2-(2-Chlorophenyl)acetohydrazide 化学的及び物理的性質
名前と識別子
-
- 2-(2-Chlorophenyl)acetohydrazide
- Benzeneacetic acid,2-chloro-, hydrazide
- (2-chlorophenyl)acetic acid hydrazide
- 2-(1`,2`,3`,4`-TETRAHYDROXYBUTYL)QUINOXALINE
- 2-(2-chlorophenyl)acetohydrazide(SALTDATA: FREE)
- o-chlorophenylacetylhydrazine
- o-Chlorphenylacetylhydrazid
- KE-0723
- 22631-60-3
- o-chlorophenylacetic acid hydrazide
- WSKCRBSHOIAZBQ-UHFFFAOYSA-N
- Oprea1_198394
- (2-CHLORO-PHENYL)-ACETICACIDHYDRAZIDE
- SB85899
- SCHEMBL2828642
- DTXSID20369747
- CS-0149896
- D70921
- AKOS000148308
- FT-0638243
- MFCD00176721
- (2-chlorophenyl)-acetic acid hydrazide
- (2chlorophenyl)acetic acid hydrazide
- EN300-69244
- SCHEMBL9710729
- J-505590
- (2-Chloro-phenyl)-acetic acid hydrazide
- DB-045955
- ALBB-002696
- BBL017353
- STK444370
-
- MDL: MFCD00176721
- インチ: InChI=1S/C8H9ClN2O/c9-7-4-2-1-3-6(7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
- InChIKey: WSKCRBSHOIAZBQ-UHFFFAOYSA-N
- ほほえんだ: NNC(CC1=CC=CC=C1Cl)=O
計算された属性
- せいみつぶんしりょう: 184.04000
- どういたいしつりょう: 184.04
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 55.1A^2
じっけんとくせい
- 密度みつど: 1.283
- ゆうかいてん: 158-160°C
- ふってん: 394.9°C at 760 mmHg
- フラッシュポイント: 192.6°C
- 屈折率: 1.579
- PSA: 55.12000
- LogP: 1.96360
2-(2-Chlorophenyl)acetohydrazide セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
-
危険物標識:

- 危険レベル:IRRITANT
- ちょぞうじょうけん:Store at room temperature
2-(2-Chlorophenyl)acetohydrazide 税関データ
- 税関コード:2942000000
- 税関データ:
中国税関コード:
2928000090概要:
292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%
2-(2-Chlorophenyl)acetohydrazide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB339659-5 g |
2-(2-Chlorophenyl)acetohydrazide, 95%; . |
22631-60-3 | 95% | 5g |
€235.40 | 2023-04-26 | |
| Enamine | EN300-69244-0.5g |
2-(2-chlorophenyl)acetohydrazide |
22631-60-3 | 95% | 0.5g |
$27.0 | 2023-02-13 | |
| Enamine | EN300-69244-2.5g |
2-(2-chlorophenyl)acetohydrazide |
22631-60-3 | 95% | 2.5g |
$68.0 | 2023-02-13 | |
| Enamine | EN300-69244-0.05g |
2-(2-chlorophenyl)acetohydrazide |
22631-60-3 | 95% | 0.05g |
$19.0 | 2023-02-13 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X46135-1g |
2-(2-Chlorophenyl)acetohydrazide |
22631-60-3 | 98% | 1g |
¥38.0 | 2024-07-16 | |
| TRC | C375510-250mg |
2-(2-Chlorophenyl)acetohydrazide |
22631-60-3 | 250mg |
$ 50.00 | 2022-04-28 | ||
| TRC | C375510-2.5g |
2-(2-Chlorophenyl)acetohydrazide |
22631-60-3 | 2.5g |
$ 320.00 | 2022-04-28 | ||
| Alichem | A019109266-25g |
2-(2-Chlorophenyl)acetohydrazide |
22631-60-3 | 95% | 25g |
$893.76 | 2023-09-02 | |
| Alichem | A019109266-5g |
2-(2-Chlorophenyl)acetohydrazide |
22631-60-3 | 95% | 5g |
$352.26 | 2023-09-02 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X46135-250mg |
2-(2-Chlorophenyl)acetohydrazide |
22631-60-3 | 98% | 250mg |
¥27.0 | 2024-07-16 |
2-(2-Chlorophenyl)acetohydrazide 関連文献
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
-
Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
22631-60-3 (2-(2-Chlorophenyl)acetohydrazide) 関連製品
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:22631-60-3)2-(2-Chlorophenyl)acetohydrazide

清らかである:99%
はかる:25g
価格 ($):367.0